molecular formula C30H48N6O4S2 B2786201 GNF-Pf-520

GNF-Pf-520

Cat. No.: B2786201
M. Wt: 620.9 g/mol
InChI Key: KPTLJHVHNWSGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GNF-Pf-520 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities .

Chemical Reactions Analysis

GNF-Pf-520 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

GNF-Pf-520 has several scientific research applications:

Mechanism of Action

The mechanism of action of GNF-Pf-520 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. It disrupts key pathways essential for the parasite’s survival and replication. The compound targets the mitochondrial functions of the parasite, leading to its death . This mechanism is similar to other antimalarial agents that interfere with mitochondrial processes .

Comparison with Similar Compounds

GNF-Pf-520 is compared with other similar compounds such as MMV085203 and GNF-Pf-3600. These compounds share structural similarities and exhibit antimalarial activity. this compound is unique in its specific molecular interactions and efficacy profile . Similar compounds include:

These compounds differ in their chemical structures, mechanisms of action, and efficacy against different stages of the malaria parasite .

Properties

IUPAC Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N6O4S2/c1-29(2)21-31-27(41-29)35-13-9-33(10-14-35)17-23(37)19-39-25-5-7-26(8-6-25)40-20-24(38)18-34-11-15-36(16-12-34)28-32-22-30(3,4)42-28/h5-8,23-24,37-38H,9-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTLJHVHNWSGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=NCC(S5)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.